molecular formula C21H35N3O3 B5140651 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B5140651
M. Wt: 377.5 g/mol
InChI Key: BMRVNLVZMSXRKI-UHFFFAOYSA-N
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Description

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a carboxamide group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using reagents like carboxylic acids or their derivatives.

    Attachment of the Oxolane Moiety: The oxolane moiety can be attached through nucleophilic substitution reactions involving oxirane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares the piperidine ring but differs in other structural features.

    N-(oxolan-2-ylmethyl)piperidine-4-carboxamide: Similar in having the oxolane moiety and carboxamide group.

Uniqueness

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-16(2)14-20(25)24-11-7-18(8-12-24)23-9-5-17(6-10-23)21(26)22-15-19-4-3-13-27-19/h14,17-19H,3-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVNLVZMSXRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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